6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

CAS No.: 812649-09-5

Cat. No.: VC2689398

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 812649-09-5 |

|---|---|

| Molecular Formula | C13H16N2O |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine |

| Standard InChI | InChI=1S/C13H16N2O/c1-16-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 |

| Standard InChI Key | IZRMVZJKULAOME-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)NC3=C2CCCC3N |

| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C2CCCC3N |

Introduction

Structural Identification and Characterization

Chemical Identity

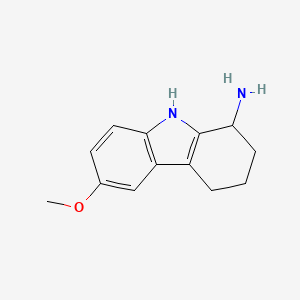

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a tetrahydrocarbazole derivative characterized by a methoxy group at position 6 and an amine group at position 1. The compound has been assigned various identifiers in chemical databases and repositories to facilitate proper cataloging and reference. Its standardized chemical name follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, which systematically describes its molecular structure. The compound has been registered with the Chemical Abstracts Service (CAS) and assigned the registry number 812649-09-5, serving as a unique identifier within the scientific community and regulatory environments . Additionally, it has been assigned a European Community (EC) number of 972-597-4, which serves as an identification number within the European regulatory framework .

Molecular Structure

The molecular structure of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine consists of a tetrahydrocarbazole scaffold with specific functional group substitutions. The core structure features a partially saturated tricyclic system where a benzene ring is fused with a pyrrole ring, with the latter further fused to a cyclohexane ring. The molecular formula of the compound is C₁₃H₁₆N₂O, indicating the presence of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The structural characteristics of this compound can be represented through several standardized notation systems commonly used in chemical informatics and database management.

Structural Notation

For computational representation and database purposes, the structure of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be expressed using various notation systems. The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is COC1=CC2=C(C=C1)NC3=C2CCCC3N, which provides a linear string representation of the molecular structure that can be processed by chemical software applications . For more comprehensive structural representation, the International Chemical Identifier (InChI) notation is InChI=1S/C13H16N2O/c1-16-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 . The InChIKey, a condensed and fixed-length version of the InChI, is IZRMVZJKULAOME-UHFFFAOYSA-N . These standardized notations enable efficient communication and database searching for this compound across scientific platforms.

Physical and Chemical Properties

Mass Spectrometry Data

Mass spectrometry is a crucial analytical technique for compound identification and characterization. For 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine, several predicted mass spectrometry parameters have been documented, particularly regarding its behavior under various ionization conditions. The compound exhibits distinct mass-to-charge ratios (m/z) depending on the adduct formed during the ionization process. The protonated form [M+H]+ has an m/z value of 217.13355, while sodium adduct [M+Na]+ shows an m/z of 239.11549 . Other commonly observed adducts include the ammonium adduct [M+NH4]+ with m/z 234.16009 and the potassium adduct [M+K]+ with m/z 255.08943 . For negative ionization modes, the deprotonated form [M-H]- presents an m/z of 215.11899, and additional adducts such as [M+Na-2H]- show m/z values of 237.10094 . The neutral molecular ion peaks [M]+ and [M]- are observed at 216.12572 and 216.12682, respectively .

Collision Cross Section Data

Collision cross section (CCS) is an important parameter in ion mobility spectrometry that reflects the three-dimensional size and shape of a molecule. Predicted CCS values have been reported for various adducts of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine. These values provide insights into the conformational properties of the molecule and are valuable for analytical method development and structural elucidation studies. The following table summarizes the predicted CCS values for different adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 217.13355 | 146.6 |

| [M+Na]+ | 239.11549 | 159.1 |

| [M+NH4]+ | 234.16009 | 156.1 |

| [M+K]+ | 255.08943 | 153.8 |

| [M-H]- | 215.11899 | 149.5 |

| [M+Na-2H]- | 237.10094 | 151.5 |

| [M]+ | 216.12572 | 149.1 |

| [M]- | 216.12682 | 149.1 |

These CCS values are instrumental in analytical chemistry applications, particularly for method development in liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) techniques .

Derivative Forms and Related Compounds

Hydrochloride Salt Form

An important derivative of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is its hydrochloride salt form, officially named 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride. This salt form has been assigned the CAS registry number 2243514-22-7 . Salt forms of organic compounds are frequently prepared to enhance properties such as solubility, stability, and bioavailability. The hydrochloride salt formation occurs through protonation of the amine functional group by hydrochloric acid, resulting in a positively charged ammonium group balanced by a chloride counterion. This modification alters the physicochemical properties of the parent compound, potentially enhancing its water solubility and stability in various formulations. The molecular formula of the hydrochloride salt is C₁₃H₁₇ClN₂O, reflecting the addition of HCl to the parent compound structure .

Structurally Related Compounds

Several structural analogs of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine have been documented in chemical databases. These compounds share the core tetrahydrocarbazole scaffold but differ in the nature and position of substituents. One such related compound is [6-Methoxy-9-(4-methoxy-benzenesulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-4-ylmethyl]-dimethyl-amine (CID 44386469), which features additional functional groups including a 4-methoxy-benzenesulfonyl moiety at position 9 and a dimethylaminomethyl group at position 4 . Another structural relative is (6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-dimethyl-amine (CID 12361789), which differs from the target compound by having a dimethylamino group at position 3 instead of an amino group at position 1 . These structural relatives provide context for understanding the chemical space occupied by 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine and offer potential insights into structure-activity relationships within this chemical class.

Research Context and Applications

Database Presence and Registration

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been registered in multiple chemical databases and repositories, indicating its relevance in chemical research and potential applications. The compound is listed in the ChEMBL database with the identifier CHEMBL4444421, suggesting its inclusion in pharmaceutical research databases that track bioactive compounds . Additional database identifiers include SCHEMBL4135119, further supporting its presence in structural chemical databases . These registrations in specialized chemical databases suggest that the compound may have been studied for potential biological activities or as an intermediate in chemical synthesis pathways. The presence of the compound in multiple databases facilitates cross-referencing and information integration across different research platforms and knowledge domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume